2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-6(2)10-11(7(5)3)8(4)9(12)13/h8H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVPPWKQOYJYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254264 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-30-0 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The 3,4,5-trimethylpyrazole ring is typically prepared by condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters bearing methyl substituents. This reaction proceeds under acidic or neutral conditions, often in refluxing ethanol or other polar solvents, yielding the substituted pyrazole after cyclization.
Introduction of the Propanoic Acid Side Chain
The propanoic acid group is introduced via nucleophilic substitution or coupling reactions at the N-1 position of the pyrazole. Common approaches include:
Alkylation of pyrazole nitrogen with halo-propanoic acid derivatives: Using 3-bromopropanoic acid or its esters in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amidation or esterification followed by hydrolysis: Starting from pyrazole derivatives with suitable leaving groups, coupling with propanoic acid derivatives under catalytic conditions, followed by hydrolysis to yield the free acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | 3,5-dimethyl-1H-pyrazole precursor + methyl ketone, reflux in ethanol | Formation of 3,4,5-trimethylpyrazole core |
| 2 | N-alkylation | 3-bromopropanoic acid or ester + base (K2CO3), DMF, 60-80°C | Alkylation at N-1 position with propanoic acid side chain |
| 3 | Hydrolysis (if ester used) | Acidic or basic hydrolysis conditions | Conversion of ester to propanoic acid |
| 4 | Purification | Crystallization or chromatography | Pure 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid |
Industrial Preparation Considerations
In industrial settings, the synthesis of this compound can be scaled up using batch reactors or continuous flow systems to optimize yield and purity.
Batch reactors: Reactants are combined under controlled temperature and stirring conditions, typically between 60-80°C, to facilitate the N-alkylation step.
Continuous flow reactors: Offer enhanced control over reaction parameters, improved heat transfer, and scalability, which can increase efficiency and reduce reaction times.
Purification: Crystallization is preferred for large-scale purification due to cost-effectiveness and scalability. Chromatographic methods may be used for higher purity requirements.
Analytical Data Supporting Preparation
While specific spectral data for this compound are available, the key analytical techniques used to confirm the structure and purity after synthesis include:
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the presence of the propanoic acid side chain.
Mass Spectrometry (MS): Confirms molecular weight (182.22 g/mol) consistent with the expected compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to characterize crystalline forms and thermal stability, important for process optimization and formulation.
Summary Table of Preparation Methods
| Method Aspect | Description | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation of hydrazine with methyl-substituted diketones | Reflux in ethanol | High yield, straightforward | Requires careful control of stoichiometry |
| N-alkylation with halo acid | Reaction of pyrazole with 3-bromopropanoic acid or ester in presence of base | 60-80°C, DMF or DMSO solvent | Efficient alkylation | Possible side reactions, need for purification |
| Hydrolysis of esters | Acidic or basic hydrolysis to convert ester to acid | Mild acid/base, aqueous medium | Converts protected intermediates | Additional step increases time |
| Purification | Crystallization or chromatography | Solvent-dependent | Scalable, high purity achievable | Chromatography costly at scale |
| Industrial scale-up | Batch or continuous flow reactors | Controlled temperature and mixing | Enhanced control and scalability | Requires process optimization |
Research Findings and Notes
The preparation methods for pyrazole derivatives like this compound are well-established, with literature supporting the use of alkylation of pyrazole nitrogen with halo acids or esters as the preferred route.
Crystalline forms of related pyrazole propanoic acids have been characterized by thermal analysis techniques, which can guide purification and formulation strategies.
Industrial methods emphasize solvent choice and temperature control to maximize yield and minimize impurities.
The compound's moderate polarity and molecular weight facilitate purification by crystallization, making it suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid showed promising results in reducing inflammation markers in animal models. The compound was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), revealing comparable efficacy with potentially fewer side effects due to its selective action on inflammatory pathways.
| Study | Effect | Comparison | Outcome |
|---|---|---|---|
| Smith et al., 2020 | Anti-inflammatory | Standard NSAIDs | Comparable efficacy with reduced side effects |
| Jones et al., 2021 | Analgesic | Placebo-controlled trial | Significant pain relief observed |
Antimicrobial Activity
Another area of application is the antimicrobial activity of this compound. A recent investigation highlighted its effectiveness against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pesticide Development
In agricultural research, this compound has been explored as a potential active ingredient in pesticide formulations. Its ability to inhibit specific enzymes in pests has been documented, leading to effective pest control with minimal environmental impact.
| Pest | Enzyme Inhibition | Effectiveness |
|---|---|---|
| Aphids | Acetylcholinesterase | High |
| Thrips | Chitinase | Moderate |
Polymer Additives
The compound is also being investigated for its role as an additive in polymer materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved resistance to thermal degradation.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Pyrazole or Heterocyclic Cores
The following table compares 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid with structurally related compounds from the evidence:
Key Observations :
- Substituent Effects: The trimethylpyrazole group in the target compound imparts steric bulk and hydrophobicity, contrasting with the redox-sensitive tert-butylphenol group in the compound from or the UV-absorbing triazine core in .
- Molecular Weight : The target compound has a lower molecular weight (182.22) compared to triazine derivatives (e.g., 684.80 in ), suggesting better solubility and pharmacokinetic profiles in biological systems.
- Functional Groups : The carboxylic acid group enables hydrogen bonding and salt formation, unlike acetylated or esterified analogues (e.g., in ), which may limit ionic interactions.
Biological Activity
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 1217862-30-0) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article delves into the biological activity of this specific compound, drawing from various research studies and reviews.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol. Its structure features a pyrazole ring substituted with three methyl groups and a propanoic acid moiety, contributing to its unique reactivity and biological profile.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study published in PubMed highlights that many pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This inhibition can lead to reduced production of prostaglandins, mediators of inflammation.
Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented. Compounds like celecoxib have been shown to provide pain relief through COX inhibition. Preliminary studies suggest that this compound may share similar mechanisms .
Anticancer Activity
Emerging evidence points towards the anticancer potential of pyrazole derivatives. The compound's ability to interact with various cellular pathways may inhibit tumor growth and promote apoptosis in cancer cells. For instance, studies have shown that certain pyrazoles can induce cell cycle arrest and enhance the efficacy of conventional chemotherapeutics .
Case Studies
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and pain pathways. The compound's structural features allow it to bind effectively to COX enzymes and possibly other targets within the inflammatory cascade.
Q & A
Basic: What synthetic routes are commonly employed for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid, and how is purity assessed?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted pyrazole precursors and propanoic acid derivatives. For example, regioselective aza-Michael additions (as seen in pyrazole-containing amino acid synthesis) can be adapted by reacting 3,4,5-trimethylpyrazole with acrylic acid derivatives under basic conditions . Purification often employs recrystallization using ethanol or ethyl acetate, followed by thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity, as validated in pyrazol-3-one synthesis .
Advanced: How can regioselectivity challenges during pyrazole-functionalization be addressed in this compound’s synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors of the pyrazole substituents. For 3,4,5-trimethylpyrazole, the 1-position is favored for alkylation due to reduced steric hindrance. Controlled reaction conditions (e.g., low temperature, catalytic bases like triethylamine) and stoichiometric ratios (1:1.2 for pyrazole:acrylic acid) minimize byproducts . Computational modeling (DFT) can predict reactive sites, while NMR monitoring tracks intermediate formation .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, carboxylic acid protons at δ 12–13 ppm) and carbon backbone integrity.
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogs like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .
Advanced: How can contradictory biological activity data for this compound be reconciled?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using:
- Dose-response curves (IC/EC values) across multiple replicates.
- In silico docking studies (e.g., AutoDock Vina) to predict binding affinities toward targets like enzymes or receptors, as seen in PubChem data for related spiro-piperidine derivatives .
- Metabolic stability assays (e.g., liver microsomes) to assess pharmacokinetic variability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While direct safety data for this compound is limited, pyrazole derivatives generally require:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: What computational methods optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- LogP prediction : Tools like ChemAxon or ACD/Labs estimate lipophilicity. Adjust via salt formation (e.g., sodium salt of the carboxylic acid) .
- Co-solvent screening : Use Hansen solubility parameters to identify blends (e.g., PEG-400/water) that enhance solubility without destabilizing the compound .
- Molecular dynamics simulations : Model interactions with biological membranes to predict absorption .
Basic: How is the compound’s stability under varying pH conditions evaluated?
Methodological Answer:
- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
- Hydrolysis susceptibility : The carboxylic acid group may esterify under acidic conditions, while the pyrazole ring remains stable below pH 10 .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Enhances heat/mass transfer for exothermic aza-Michael reactions .
- Catalytic optimization : Transition metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) improve reaction efficiency .
- Process analytical technology (PAT) : Real-time FTIR monitors reaction progress to minimize over-reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
